molecular formula C17H18ClFN2O3 B2605591 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride CAS No. 2418717-49-2

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride

Cat. No.: B2605591
CAS No.: 2418717-49-2
M. Wt: 352.79
InChI Key: OPSLGVPASUARNT-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to a fluorinated phenyl ring substituted with an aminomethyl group. The hydrochloride salt enhances its solubility in aqueous environments. Key Features:

  • Benzodioxine moiety: Contributes to aromatic stacking and metabolic stability .
  • Aminomethyl substituent: Enhances hydrogen-bonding capacity and bioavailability .

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3.ClH/c18-13-7-11(8-19)5-6-12(13)9-20-17(21)16-10-22-14-3-1-2-4-15(14)23-16;/h1-7,16H,8-10,19H2,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSLGVPASUARNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxine ring system through a cyclization reaction, followed by the introduction of the aminomethyl and fluorophenyl groups via nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the benzodioxine or phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemical Properties and Structure

The compound's unique structure includes a fluorinated phenyl group and a benzodioxine carboxamide moiety. Its molecular formula is C18H19ClF2N2O, with a molecular weight of approximately 356.81 g/mol. The presence of functional groups like amines and carboxamides contributes to its chemical reactivity, making it a candidate for biological interactions.

Pharmacological Potential

Preliminary studies indicate that N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride may exhibit biological activity relevant to pharmacology. Its structural features suggest potential interactions with various biological targets:

  • Central Nervous System (CNS) : The compound may influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders.
  • Cardiovascular System : Its interactions with cardiovascular receptors could lead to applications in managing heart-related conditions.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its therapeutic mechanisms. Interaction studies typically involve:

  • Binding Assays : These assays assess the compound's affinity for specific receptors or enzymes.
  • Pharmacodynamics and Pharmacokinetics : Detailed studies are necessary to understand the compound's action within biological systems and its metabolism.

Research Findings

Several studies have been conducted to explore the therapeutic potential of this compound. Key findings include:

  • Antidepressant Activity : Research has suggested that compounds with similar structures may exhibit antidepressant effects through modulation of serotonin receptors.
  • Anti-inflammatory Properties : Initial findings indicate potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.

CNS Disorders

A study focused on the effects of related compounds on mood regulation demonstrated that modifications in the benzodioxine structure could enhance binding affinity to serotonin receptors, suggesting a pathway for developing antidepressants based on this compound.

Cardiovascular Research

Another research initiative examined the effects of similar compounds on vascular smooth muscle cells, indicating that modifications could lead to vasodilatory effects useful in treating hypertension.

Mechanism of Action

The mechanism of action of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and fluorophenyl groups play crucial roles in binding to these targets, while the benzodioxine ring system may contribute to the compound’s overall stability and bioavailability. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name / ID Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound Benzodioxine-carboxamide, 2-fluorophenyl-aminomethyl ~352.8 (free base) Enhanced solubility (HCl salt)
N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)-N-methyl-4-quinolinecarboxamide Quinoline core, methyl group ~446.5 Potential receptor binding via quinoline
N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride Acetamide linkage, benzodioxin-5-yl substitution ~377.8 Altered metabolic stability
5207 N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride Triazole ring, methyl substitution ~415.9 Improved binding affinity (heterocyclic)
4-{N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid Biphenyl-sulfonamide group ~533.6 Dual 5-Lipoxygenase/mPGES-1 inhibition
Methanesulfonamide derivative (CAS 494782-20-6) Piperazine, methanesulfonamide, chlorophenyl ~606.1 Potential CNS activity

Functional Group Analysis

  • Benzodioxine Core : Common to all compounds; imparts rigidity and resistance to oxidation. The position of substitution (e.g., 3-carboxamide vs. 5-acetamide) alters electronic properties .
  • Fluorophenyl Group: Present in the target compound and ’s quinoline derivative. Fluorine enhances lipophilicity and modulates pharmacokinetics .
  • Quinoline (): Extends conjugation, possibly enhancing interaction with aromatic residues in enzymes/receptors .
  • Sulfonamide and Piperazine () : Sulfonamides improve solubility and enzyme inhibition (e.g., carbonic anhydrase), while piperazine introduces basicity for salt formation .

Pharmacological and Physicochemical Comparisons

  • Solubility: The target compound’s hydrochloride salt offers superior aqueous solubility compared to neutral analogues (e.g., ’s quinoline derivative) .
  • Metabolic Stability : Acetamide derivatives () may undergo faster hydrolysis than carboxamides, affecting half-life .
  • Target Selectivity : Compounds with triazole or sulfonamide groups () show promise in enzyme inhibition, while the biphenyl system () enhances hydrophobic interactions .

Biological Activity

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

  • CAS Number : 2418694-17-2
  • Molecular Formula : C17H18ClFN2O2
  • Molecular Weight : 336.8 g/mol

The compound exhibits its biological effects primarily through the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, particularly HDAC3, the compound may induce apoptosis in cancer cells and alter cell cycle progression.

Antiproliferative Effects

Research has demonstrated that this compound shows significant antiproliferative activity against various cancer cell lines. For instance, in vitro studies have reported IC50 values indicating effective inhibition of cell growth:

Cell LineIC50 (μM)Reference
HepG21.30
MCF75.00
A5493.75

Induction of Apoptosis

The compound has been shown to promote apoptosis in cancer cells through the activation of pro-apoptotic pathways. Mechanistic studies indicated that treatment with the compound resulted in increased levels of cleaved caspases and PARP, markers indicative of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been found to cause G2/M phase arrest in cancer cells. This was confirmed through flow cytometry analyses which demonstrated a significant accumulation of cells in the G2/M phase after treatment.

In Vivo Efficacy

In xenograft models using HepG2 cells, this compound exhibited notable tumor growth inhibition (TGI) compared to standard treatments such as SAHA (suberoylanilide hydroxamic acid). The TGI was measured at approximately 48.89%, indicating its potential as an effective therapeutic agent in vivo.

Combination Therapy

Studies have also explored the use of this compound in combination with other chemotherapeutic agents. For example, co-treatment with taxol and camptothecin showed enhanced anticancer effects at lower concentrations of the drugs when paired with this compound.

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves coupling the benzodioxine carboxamide moiety with the fluorophenyl aminomethyl group. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane or DMF under nitrogen to minimize hydrolysis .
  • Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity .
  • Hydrochloride salt formation : Treat the free base with HCl gas in diethyl ether, followed by lyophilization to isolate the crystalline salt .

Basic: How to characterize the compound using spectroscopic techniques?

Methodological Answer:

  • NMR : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR. Key signals include the benzodioxine methylene protons (δ 4.2–4.5 ppm) and fluorophenyl aromatic protons (δ 6.8–7.3 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to observe the molecular ion peak ([M+H]+^+) and verify molecular weight .
  • HPLC : Assess purity with a reverse-phase C18 column (UV detection at 254 nm); retention time consistency indicates batch-to-batch reproducibility .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions may arise from variations in assay conditions or compound stability. Address this by:

  • Dose-response standardization : Use a unified protocol (e.g., fixed incubation time, serum-free media) to minimize confounding variables .
  • Stability profiling : Pre-test the compound’s stability in assay buffers (e.g., pH 7.4 PBS at 37°C) via HPLC to rule out degradation artifacts .
  • Triangulation : Validate activity using orthogonal assays (e.g., fluorescence-based binding and cell viability assays) to confirm target engagement .

Advanced: What computational approaches predict target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the fluorophenyl group and hydrophobic pockets of target proteins (e.g., kinases or GPCRs) .
  • Molecular Dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonding with the carboxamide moiety .
  • QSAR modeling : Train models on analogs with known IC50_{50} values to predict bioactivity and guide structural optimization .

Basic: How to evaluate stability under varying storage conditions?

Methodological Answer:

  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and identify decomposition events (heating rate: 10°C/min, nitrogen atmosphere) .
  • Photostability : Expose solid samples to UV light (365 nm) for 48 hours; monitor degradation via HPLC peak area reduction .
  • Humidity testing : Store at 25°C/60% RH for 4 weeks; quantify hygroscopicity by gravimetric analysis .

Advanced: How to address contradictory solubility data in literature?

Methodological Answer:
Discrepancies often stem from solvent polarity or measurement techniques. Resolve by:

  • Solvent screening : Test solubility in DMSO, PBS, and ethanol using nephelometry (light scattering) for low-solubility compounds .
  • High-throughput assays : Use UV-vis microplate readers to measure saturation concentrations in 96-well formats .
  • Powder X-ray diffraction (PXRD) : Compare crystalline vs. amorphous forms, as amorphous phases may exhibit higher apparent solubility .

Basic: What are the recommended storage conditions?

Methodological Answer:

  • Store as a lyophilized solid at -20°C in amber vials under argon to prevent oxidation and moisture uptake .
  • For short-term use (≤1 month), dissolve in DMSO (10 mM stock), aliquot, and store at -80°C with desiccant .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog synthesis : Modify the fluorophenyl substituent (e.g., Cl, Br) or benzodioxine ring size; assess changes in IC50_{50} using enzyme inhibition assays .
  • Pharmacophore mapping : Identify critical moieties (e.g., carboxamide hydrogen bond donors) via 3D alignment of active/inactive analogs in MOE software .
  • Metabolic profiling : Use human liver microsomes to correlate structural modifications with metabolic stability (half-life >30 min preferred) .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Incubate cells with the compound (10 µM), lyse, and heat to 50°C; detect stabilized target proteins via Western blot .
  • Fluorescence polarization : Label the target protein with FITC; measure polarization changes upon compound binding .
  • CRISPR knockout : Generate target-knockout cell lines; confirm loss of compound activity to establish specificity .

Basic: What safety precautions are required for handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritant properties (refer to GHS pictograms) .
  • Ventilation : Use a fume hood for weighing and dissolution to avoid inhalation of fine particles .
  • Spill management : Neutralize acidic residues (from HCl salt) with sodium bicarbonate before disposal .

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